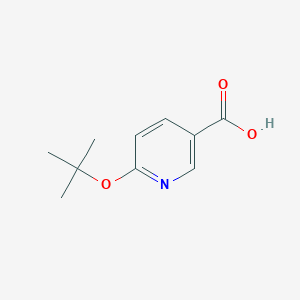

6-(Tert-butoxy)pyridine-3-carboxylic acid

Description

Historical Context of Pyridine Carboxylic Acid Derivatives

The historical development of pyridine carboxylic acid chemistry traces its origins to the mid-19th century discoveries that established the fundamental understanding of pyridine structure and reactivity. Thomas Anderson's pioneering work in 1849 marked the first documented isolation of pyridine from the high-temperature heating of animal bones, though he did not initially recognize the full significance of his discovery. Anderson's naming of the compound as "pyridine," derived from the Greek word "pyr" meaning fire, reflected the flammable nature of the substance he had isolated, establishing nomenclature that would endure throughout the subsequent development of pyridine chemistry.

The structural elucidation of pyridine and its derivatives occurred gradually through the collaborative efforts of multiple researchers over several decades. Wilhelm Körner and James Dewar made crucial contributions in 1869 and 1871 respectively, proposing that pyridine's structure could be understood as benzene with one carbon-hydrogen unit replaced by a nitrogen atom. This structural insight proved foundational for understanding the chemistry of pyridine carboxylic acids, as it provided the theoretical framework for predicting and rationalizing the reactivity patterns that would be observed in subsequent investigations.

The synthesis of pyridine derivatives gained significant momentum with Arthur Rudolf Hantzsch's development of his eponymous pyridine synthesis in 1881. The Hantzsch synthesis employed a multicomponent reaction between aldehydes, beta-keto esters, and ammonia or ammonium salts to produce dihydropyridine intermediates that could be subsequently oxidized to yield pyridine derivatives. This methodology proved particularly significant because it provided a general approach to pyridine synthesis that could accommodate various substitution patterns, including carboxylic acid functionalities at different positions around the pyridine ring.

The industrial significance of pyridine carboxylic acid derivatives became apparent through the discovery of nicotinic acid's biological importance in the early 20th century. Conrad Elvehjem's extraction of nicotinic acid from liver tissue in 1937 and his identification of its role as the "pellagra-preventing factor" established the medical importance of pyridine carboxylic acids. This discovery catalyzed extensive research into the synthesis and functionalization of pyridine carboxylic acids, as researchers sought to understand structure-activity relationships and develop improved synthetic methodologies.

The development of specialized synthetic methodologies for pyridine carboxylic acid derivatives continued throughout the 20th century, with researchers developing increasingly sophisticated approaches to functionalized pyridine systems. The Chichibabin reaction, reported by Aleksei Chichibabin in 1914, provided a method for the direct amination of pyridines through treatment with sodium amide, expanding the range of functional groups that could be introduced into pyridine systems. This methodology proved particularly valuable for the synthesis of amino-substituted pyridine carboxylic acids, which served as important intermediates in pharmaceutical synthesis.

Industrial production methods for pyridine carboxylic acids evolved significantly during this period, driven by increasing demand for these compounds in pharmaceutical and agricultural applications. Multiple approaches were developed for the large-scale synthesis of nicotinic acid, including oxidative methods using various metal oxide catalysts and innovative approaches such as oxidative ammonolysis of methylpyridines. These industrial developments not only provided access to bulk quantities of pyridine carboxylic acids but also established the fundamental chemical principles that would guide the synthesis of more complex derivatives such as this compound.

Significance of tert-Butoxy Functionalization in Heterocyclic Chemistry

The incorporation of tert-butoxy functionality into heterocyclic systems represents a significant advancement in synthetic organic chemistry, providing chemists with a versatile tool for modulating the physical, chemical, and biological properties of complex molecular frameworks. The tert-butoxy group serves multiple roles in heterocyclic chemistry, functioning simultaneously as a protecting group for hydroxyl functionalities, a solubility-enhancing moiety, and a steric directing element that can influence reaction regioselectivity and stereoselectivity. These multifaceted roles have made tert-butoxy functionalization an essential strategy in the synthesis of pharmaceutically relevant heterocycles and natural product analogs.

The unique steric and electronic properties of the tert-butoxy group arise from its branched alkyl structure, which creates significant steric bulk while maintaining relatively weak electron-donating characteristics. This combination of properties allows tert-butoxy groups to influence molecular conformation and reactivity without dramatically altering the electronic properties of adjacent functional groups. In the context of pyridine chemistry, tert-butoxy substitution can modulate the basicity of the pyridine nitrogen, influence the acidity of carboxylic acid substituents, and provide protection for hydroxyl groups during multi-step synthetic sequences.

Recent developments in tert-butylation methodology have significantly enhanced the accessibility of tert-butoxy-functionalized heterocycles, with new protocols providing efficient and safe methods for introducing tert-butoxy groups into complex molecular frameworks. The development of bis(trifluoromethanesulfonyl)imide-catalyzed tert-butylation reactions has proven particularly significant, enabling the direct conversion of carboxylic acids and alcohols to their corresponding tert-butyl derivatives under mild conditions. These methodological advances have made it possible to introduce tert-butoxy functionality at late stages of synthetic sequences, reducing the need for extensive protecting group manipulations.

The solubility-enhancing properties of tert-butoxy groups have proven particularly valuable in heterocyclic chemistry, where many important compounds suffer from poor solubility in common organic solvents. The introduction of tert-butoxy substituents can dramatically improve solubility while maintaining the essential chemical properties required for biological activity or synthetic utility. This property has made tert-butoxy-functionalized heterocycles valuable intermediates in pharmaceutical development, where improved solubility can facilitate purification, formulation, and biological evaluation.

The strategic use of tert-butoxy groups in heterocyclic synthesis extends beyond simple property modification to encompass sophisticated applications in controlling reaction selectivity and enabling challenging transformations. The steric bulk of tert-butoxy groups can direct the regioselectivity of electrophilic aromatic substitution reactions, favoring substitution at positions remote from the bulky substituent. This directing effect has been exploited in the synthesis of complex polysubstituted heterocycles where precise control of substitution patterns is essential for biological activity.

The role of tert-butoxy functionalization in facilitating synthetic accessibility represents another crucial aspect of its significance in heterocyclic chemistry. Many naturally occurring and pharmaceutically relevant heterocycles contain hydroxyl substituents that are prone to unwanted side reactions during synthetic manipulations. The conversion of these hydroxyl groups to tert-butoxy ethers provides protection that is stable under most synthetic conditions while remaining readily removable under mildly acidic conditions when the free hydroxyl group is required. This protecting group strategy has enabled the synthesis of complex heterocyclic natural products and pharmaceutical intermediates that would be difficult or impossible to prepare through direct methods.

Properties

IUPAC Name |

6-[(2-methylpropan-2-yl)oxy]pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-10(2,3)14-8-5-4-7(6-11-8)9(12)13/h4-6H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWWKWKCSQKWENM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=NC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-(Tert-butoxy)pyridine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities and therapeutic applications. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound possesses the following chemical structure:

- Molecular Formula : C12H15NO3

- Molar Mass : 221.25 g/mol

- Functional Groups : Pyridine ring, carboxylic acid, and tert-butoxy group.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Research indicates that compounds with similar structures often exhibit:

- Inhibition of Enzymatic Activity : Many pyridine derivatives act as inhibitors of key enzymes involved in metabolic pathways.

- Anticancer Properties : Some studies suggest that this compound may inhibit cell proliferation in cancer cell lines by disrupting critical signaling pathways.

Cytotoxicity Studies

A study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated:

| Compound | Cell Line | IC50 (µM) | Effect |

|---|---|---|---|

| This compound | HeLa | 150 | Moderate cytotoxicity |

| Control (Doxorubicin) | HeLa | 0.5 | High cytotoxicity |

The IC50 value indicates the concentration required to inhibit cell growth by 50%. The moderate cytotoxicity suggests potential for further development as an anticancer agent.

Mechanistic Insights

The compound's mechanism of action was explored through inhibition assays against specific targets:

- Protein Kinases : Inhibition studies demonstrated that this compound could inhibit kinases involved in cell signaling, which are often dysregulated in cancer.

- Cell Cycle Arrest : Flow cytometry analysis showed that treatment with the compound led to G1 phase arrest in the cell cycle, indicating its potential role in regulating cellular proliferation.

Case Study 1: Anticancer Activity

In a preclinical study involving various cancer cell lines (including breast and prostate cancer), this compound demonstrated significant inhibition of tumor growth. The study highlighted:

- Tumor Reduction : A reduction in tumor size by approximately 40% compared to untreated controls.

- Mechanism : The compound was found to induce apoptosis via the mitochondrial pathway, evidenced by increased levels of pro-apoptotic factors.

Case Study 2: Anti-inflammatory Effects

Another study investigated the anti-inflammatory properties of this compound using a lipopolysaccharide (LPS)-induced inflammation model in vitro:

| Treatment | TNF-α Levels (pg/mL) | IL-6 Levels (pg/mL) |

|---|---|---|

| Control | 500 | 300 |

| Compound (10 µM) | 250 | 150 |

The results indicated a significant reduction in pro-inflammatory cytokines, suggesting that the compound may have therapeutic potential in inflammatory diseases.

Comparison with Similar Compounds

Structural and Functional Insights

- Steric Effects: The tert-butoxy group in the parent compound provides steric shielding, which can protect reactive sites (e.g., the pyridine nitrogen) during synthetic modifications. Analogues with bulkier substituents, such as the Boc-aminomethyl group (C₁₃H₁₈N₂O₄), exhibit enhanced stability but reduced solubility in polar solvents .

- Solubility and Bioavailability : Compounds with heterocyclic rings (e.g., piperazine or diazepane) demonstrate improved aqueous solubility due to increased hydrogen-bonding capacity. For example, the diazepane derivative (C₁₆H₂₄N₃O₄) is prioritized in drug discovery for its balanced lipophilicity and solubility .

- Synthetic Utility: The parent compound’s hydrazine-Boc intermediate (6-Boc-hydrazinopyridine-3-carboxylic acid) is a versatile building block for coupling reactions, enabling the introduction of diverse pharmacophores .

Research Findings

- Medicinal Chemistry : The piperazine-containing analogue (C₁₆H₂₄N₃O₄) has shown promise in kinase inhibition studies due to its ability to occupy hydrophobic pockets in enzyme active sites .

- Material Science : The fused isoxazolo-pyridine derivative (C₁₂H₁₈N₂O₅) exhibits fluorescence properties, making it a candidate for optoelectronic applications .

- Thermodynamic Stability: Differential scanning calorimetry (DSC) data indicate that tert-butoxy-substituted derivatives generally exhibit higher melting points (~200–220°C) compared to non-Boc-protected analogues, correlating with enhanced crystallinity .

Preparation Methods

Protection of Nicotinic Acid (Nicotinic Acid Derivative Synthesis)

The primary synthetic route to 6-(tert-butoxy)pyridine-3-carboxylic acid involves the selective protection of the carboxyl group of nicotinic acid (pyridine-3-carboxylic acid) with a tert-butoxycarbonyl group. The Boc group serves as a protecting group to prevent unwanted side reactions during subsequent synthetic steps.

- Starting Material: Nicotinic acid (pyridine-3-carboxylic acid)

- Reagents: Di-tert-butyl dicarbonate (Boc2O)

- Catalysts/Bases: Sodium hydroxide (NaOH) or 4-dimethylaminopyridine (DMAP)

- Solvents: Tetrahydrofuran (THF) or acetonitrile (MeCN)

- Conditions: Room temperature to mild heating, under inert atmosphere to avoid moisture interference

Reaction Summary:

$$

\text{Nicotinic acid} + \text{Boc}_2\text{O} \xrightarrow[\text{NaOH/DMAP}]{\text{THF/MeCN}} \text{this compound}

$$

This reaction proceeds via nucleophilic attack of the carboxylate anion on di-tert-butyl dicarbonate, forming the protected ester.

Industrial Scale Considerations

On an industrial scale, the synthesis is optimized for yield and purity:

- Use of continuous flow reactors to maintain precise control over temperature, reagent addition, and reaction time.

- Automated systems monitor reaction parameters to minimize side products.

- Purification steps include crystallization or chromatographic methods adapted for scale-up.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Reagent ratio (Boc2O:acid) | 1.1–1.5:1 | Slight excess of Boc2O to drive reaction to completion |

| Base | NaOH or DMAP | DMAP acts as nucleophilic catalyst for faster reaction |

| Solvent | THF or acetonitrile | Aprotic solvents preferred for better solubility |

| Temperature | 20–40 °C | Mild heating may accelerate reaction |

| Reaction time | 2–24 hours | Depends on scale and catalyst used |

Additional Preparation Notes

- The Boc protecting group can be selectively removed (deprotected) under acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in methanol, regenerating the free carboxylic acid functionality.

- The compound can undergo further coupling reactions (e.g., Suzuki-Miyaura coupling) using palladium catalysts and boronic acids or esters, demonstrating its utility as a versatile intermediate.

Summary Table of Preparation Methods

| Step | Description | Reagents/Catalysts | Conditions | Outcome |

|---|---|---|---|---|

| 1. Protection | Boc protection of nicotinic acid | Di-tert-butyl dicarbonate, NaOH/DMAP | THF or MeCN, 20–40 °C, 2–24 h | This compound |

| 2. Deprotection | Removal of Boc protecting group | Trifluoroacetic acid (TFA) or HCl in MeOH | Room temperature, 1–3 h | Nicotinic acid (free acid) |

| 3. Coupling (optional) | Formation of biaryl derivatives via Suzuki coupling | Pd catalyst, boronic acids/esters | Base, inert atmosphere | Biaryl compounds |

Research Findings and Practical Insights

- The Boc protection method is widely favored due to its mild reaction conditions and high selectivity, preventing side reactions on the pyridine ring.

- The choice of base and solvent significantly influences the reaction kinetics and yield; DMAP catalysis often results in faster and cleaner reactions.

- Industrial synthesis benefits from continuous flow technology, which enhances reproducibility and safety when handling reactive reagents like Boc2O.

- Deprotection conditions are well-established, allowing the compound to serve as a temporary protected intermediate in multi-step syntheses.

- The compound’s stability under various conditions makes it suitable for use in medicinal chemistry, where protection/deprotection strategies are critical.

Q & A

Q. How to design assays for evaluating the compound’s inhibition of pro-inflammatory cytokines?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.